3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-amino-1-(2-bicyclo[2.2.1]heptanyl)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-4-3-10(12)9-6-7-1-2-8(9)5-7/h7-10,12H,1-6,11H2 |
InChI Key |
FSYQDGTXVJGTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Bicyclo[2.2.1]heptane Derivatives
- The bicyclic core is often prepared from norbornane derivatives or synthesized via cycloaddition reactions such as Diels-Alder between cyclopentadiene and alkenes.
- Functionalization at the 2-position is achieved by oxidation or halogenation to introduce reactive handles (e.g., ketones or halides).
Amination Step
- The amino group can be introduced by nucleophilic substitution on a suitable leaving group (e.g., halide) at the 2-position.
- Alternatively, reductive amination of a ketone-functionalized bicyclo[2.2.1]heptane derivative with ammonia or amines followed by reduction is employed.
- Sodium borohydride is commonly used as a reducing agent to convert oximes or imines to amines under controlled conditions at low temperature to preserve stereochemistry.
Attachment of the Propanol Moiety
- The propanol chain is introduced via reaction of the amino-substituted bicyclic intermediate with epoxides or halohydrins.
- Alternatively, the amino group itself may be part of a propanol derivative that is coupled to the bicyclic system through nucleophilic substitution or reductive amination.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Oxidation | Potassium permanganate or PCC | 2-Keto-bicyclo[2.2.1]heptane | 80-90 | Introduces ketone at C-2 |
| 2 | Reductive amination | Ammonia or amine, NaBH4, MeOH, 0°C | 2-Amino-bicyclo[2.2.1]heptane | 85-95 | High stereoselectivity |
| 3 | Nucleophilic substitution | 3-Bromo-1-propanol or epichlorohydrin | 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol | 70-85 | Formation of amino alcohol |
| 4 | Purification | Column chromatography | Pure target compound | - | Essential for stereochemical purity |
Note: The yields and conditions are representative based on similar bicyclic amino alcohol syntheses and literature data.
Reaction Conditions and Optimization
- Temperature Control: Low temperatures (0–5 °C) during reduction steps prevent side reactions and racemization.
- Solvent Choice: Methanol or ethanol are preferred for reduction and amination steps due to good solubility and mild reaction conditions.
- Reagent Stoichiometry: Excess reducing agent (e.g., sodium borohydride) ensures complete conversion of imines or oximes to amines.
- Purification: Flash column chromatography is typically employed to separate diastereomers and remove impurities, achieving >95% purity.
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Difference | Impact on Synthesis |
|---|---|---|
| 1-{Bicyclo[2.2.1]heptan-2-yl}propan-1-one | Ketone instead of alcohol at propan-1-position | Requires selective reduction for amino alcohol synthesis |
| 1-(bicyclo[2.2.1]heptan-2-ylamino)propan-2-ol | Alcohol at propan-2-position | Different regioselectivity in substitution reactions |
| Bicyclo[2.2.1]heptan-2-aminoethanol | Shorter chain (ethanol vs. propanol) | Alters solubility and reactivity, may require modified coupling conditions |
This comparison highlights the importance of precise functional group placement and chain length on synthetic approach and reactivity.
Summary of Key Research Discoveries
- Sodium borohydride reduction of bicyclic ketones or oximes is a reliable and high-yielding method for introducing the amino group with retention of stereochemistry.
- Use of epoxide or halohydrin intermediates allows efficient attachment of the propanol side chain to the amino-substituted bicyclic core.
- Careful control of reaction parameters and purification techniques is critical to obtain high-purity this compound suitable for further biological or material applications.
- Structural analogues provide useful insights for optimizing synthetic routes and tailoring properties for specific applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with 3-amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-OL:
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
- Molecular Formula: C₁₁H₁₇NO
- Molecular Weight : 179.26 g/mol
- Key Features: Aromatic 2,3-dimethylphenyl group instead of a bicyclic system. Propanolamine chain with a tertiary amine.
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological or cardiovascular systems .
Bicyclo[2.2.1]heptan-2-ol,3-(butylamino)-1,7,7-trimethyl-, hydrochloride (1:1)
- Molecular Formula: C₁₄H₂₇NO·HCl
- Molecular Weight : 225.37 g/mol (free base)
- Key Features: Norbornane core modified with a butylamino group and methyl substituents. Hydrochloride salt form enhances solubility for industrial applications.
- Applications : Likely used in agrochemicals or as a chiral building block in asymmetric synthesis .
1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol
- Molecular Formula : C₁₄H₂₁N₂O₂
- Molecular Weight : 249.33 g/mol
- Key Features: Indole ring system with dimethyl substituents. Ethanolamine side chain linked to a propanol group.
- Applications: Potential use in dye intermediates or serotonin receptor ligands .
Physicochemical and Functional Comparison
| Property | This compound | 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol | 3-(Butylamino)-1,7,7-trimethylnorbornanol HCl | 1-(2,3-Dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol |
|---|---|---|---|---|
| Core Structure | Bicyclo[2.2.1]heptane | 2,3-Dimethylphenyl | Bicyclo[2.2.1]heptane with methyl groups | Indole |
| Amino Group | Primary amine | Tertiary amine | Secondary butylamine | Secondary ethanolamine |
| Polar Surface Area | High (due to -OH and -NH₂) | Moderate (-OH and aromatic ring) | Moderate (-OH and salt form) | High (-OH, -NH, and indole N) |
| Steric Hindrance | High (rigid bicyclic system) | Moderate (flexible aryl group) | Very high (methyl substituents) | Low (planar indole) |
| Potential Applications | Chiral catalysts, CNS drugs | Neurological agents | Agrochemicals, surfactants | Dyes, receptor modulators |
Research Findings and Industrial Relevance
- This compound: The norbornane scaffold is prized in medicinal chemistry for its ability to mimic peptide conformations, making it valuable in designing protease inhibitors or GPCR-targeted therapies. No direct toxicity data is available in the provided evidence, but related bicyclic amino alcohols are generally stable under physiological conditions .
- Aromatic Analog (C₁₁H₁₇NO): The dimethylphenyl variant lacks the conformational rigidity of bicyclic systems but offers improved lipophilicity for blood-brain barrier penetration .
- Butylamino-Norbornanol Derivative: The hydrochloride salt’s solubility suggests utility in formulations requiring high bioavailability, such as herbicides or detergents .
Biological Activity
3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL, with the molecular formula C10H19NO, is a bicyclic organic compound that possesses unique structural features conducive to various biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug design and synthesis of biologically active molecules.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO |
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(CN)C(C1CC2CCC1C2)O |
Synthesis
The synthesis of this compound typically involves several steps, including hydroboration-oxidation of norbornene, followed by amination and alkylation processes. The resulting compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical applications.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Interaction: The amino and hydroxyl groups can form hydrogen bonds with enzymes, potentially acting as inhibitors.
- Receptor Modulation: The compound may interact with various receptors, influencing biochemical pathways and cellular responses.
Case Studies
Several studies have highlighted the biological potential of bicyclic compounds similar to this compound:
- Antimicrobial Efficacy: A study demonstrated that bicyclic amines exhibited potent activity against resistant bacterial strains, suggesting the potential for developing new antibiotics based on this scaffold .
- Pharmacological Applications: Another investigation focused on the use of bicyclic compounds in drug design, revealing their ability to modulate biological pathways effectively .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves functionalizing the bicyclo[2.2.1]heptane (norbornane) scaffold. A plausible route includes:
Epoxide ring-opening : React bicyclo[2.2.1]hept-5-ene-2,3-epoxide with an amine nucleophile under controlled pH to introduce the amino group.
Hydroxylation : Catalytic hydrogenation or hydroxylamine-mediated oxidation to install the propan-1-ol moiety.
Purification : Use chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers.
Q. Key Considerations :
- Monitor reaction kinetics via NMR to avoid racemization.
- Validate stereochemistry using X-ray crystallography (if crystalline) or NOE experiments .
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer: A multi-technique approach is recommended:
| Property | Method | Example Parameters |
|---|---|---|
| Purity | HPLC (UV detection) | C18 column, 90:10 H₂O:MeCN, 1 mL/min flow |
| Solubility | Shake-flask method | Measure in PBS (pH 7.4) and DMSO at 25°C |
| LogP | Reverse-phase chromatography | Compare retention times with standards |
| Thermal stability | TGA/DSC | Heating rate: 10°C/min under N₂ atmosphere |
Note : Cross-validate results with computational tools (e.g., COSMO-RS for solubility prediction) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer : Refer to analogous bicyclic amine-alcohol SDS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles (due to skin/eye irritation risks) .
- Ventilation : Use fume hoods for weighing and synthesis (prevents inhalation of dust/aerosols).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields when scaling up synthesis?
Methodological Answer : Common contradictions arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but cause side reactions at higher temperatures.
- Catalyst deactivation : Transition-metal catalysts (e.g., Pd/C) may lose activity due to amine coordination.
Q. Mitigation Strategies :
- Perform Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading.
- Use inline FTIR or ReactIR to monitor intermediates in real-time .
Q. What computational methods are suitable for predicting the compound’s bioactivity?
Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites).
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and cytochrome inhibition .
Validation : Compare with in vitro assays (e.g., enzyme inhibition IC₅₀) for correlation .
Q. How can chiral synthesis challenges be addressed for enantiomerically pure batches?
Methodological Answer :
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution during epoxide ring-opening.
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) in biphasic systems to enhance enantioselectivity.
- Analytical QC : Circular dichroism (CD) spectroscopy or chiral shift reagents in NMR ensure enantiopurity >99% .
Q. What strategies mitigate instability of the amino-alcohol moiety under acidic conditions?
Methodological Answer :
- Protecting groups : Temporarily mask the amine with Boc or Fmoc groups during synthesis.
- pH control : Maintain reactions at pH 6–8 using buffer systems (e.g., phosphate or HEPES).
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
